2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-7-6-14-26(15-17)21-13-12-18-8-5-11-20(23(18)25-21)28-16-22(27)24-19-9-3-2-4-10-19/h2-5,8-13,17H,6-7,14-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZAHAUWENTICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 8-Hydroxyquinoline Derivatives
The quinoline nucleus is typically constructed via the Skraup or Doebner-Miller reaction using aniline derivatives. However, introducing substituents at specific positions requires tailored approaches:
- 8-Hydroxyquinoline serves as the starting material due to its commercial availability and reactivity. Direct functionalization at position 2 is challenging due to the electron-deficient nature of the quinoline ring.
Installation of the 3-Methylpiperidine Substituent
The 3-methylpiperidine group is introduced at position 2 through palladium-catalyzed C–N coupling , leveraging methodologies described in recent patents.
- Procedure :
- 2-Chloroquinolin-8-ol (1.0 equiv) is reacted with 3-methylpiperidine (1.2 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 24 h.
- The reaction mixture is filtered through Celite®, concentrated, and purified via silica gel chromatography (EtOAc/hexanes, 3:7) to yield 2-(3-methylpiperidin-1-yl)quinolin-8-ol as a pale-yellow solid (yield: 68%).
- Analytical Data :
Synthesis of 2-Chloro-N-phenylacetamide
Acylation of Aniline
The chloroacetamide side chain is prepared via Schotten-Baumann reaction , adapting protocols from anticonvulsant drug synthesis:
- Procedure :
- Aniline (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with 2% aqueous NaOH at 0°C.
- Chloroacetyl chloride (1.1 equiv) in DCM is added dropwise over 1 h, followed by stirring for 2 h.
- The organic layer is washed with brine, dried (Na₂SO₄), and concentrated to afford 2-chloro-N-phenylacetamide as white crystals (yield: 85%).
- Analytical Data :
Coupling of Intermediates: Etherification
Alkylation of 2-(3-Methylpiperidin-1-yl)quinolin-8-ol
The final ether bond is formed via nucleophilic aromatic substitution , employing conditions optimized for phenolic alkylation:
- Procedure :
- 2-(3-Methylpiperidin-1-yl)quinolin-8-ol (1.0 equiv) and 2-chloro-N-phenylacetamide (1.2 equiv) are refluxed in acetone with K₂CO₃ (3.0 equiv) and KI (cat.) for 6 h.
- The mixture is cooled, filtered, and concentrated. Purification via recrystallization (ethanol/water, 4:1) yields the target compound as off-white crystals (yield: 72%).
- Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.85 (d, J = 8.8 Hz, 1H, H-5), 8.30 (d, J = 8.4 Hz, 1H, H-4), 7.65–7.50 (m, 5H, ArH), 7.40 (t, J = 7.6 Hz, 1H, H-6), 7.20 (d, J = 8.0 Hz, 1H, H-7), 4.80 (s, 2H, OCH₂), 3.90–3.70 (m, 2H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H), 2.35 (s, 3H, CH₃), 1.85–1.60 (m, 4H, piperidine-H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.5 (C=O), 158.2 (C-O), 149.8 (quinoline-C2), 139.5–115.8 (aromatic-C), 67.3 (OCH₂), 54.2 (piperidine-C), 45.8 (CH₂Cl), 25.6 (piperidine-CH₂), 22.1 (CH₃).
- HPLC Purity : 98.5% (tₐ = 12.3 min, C18 column, MeOH/H₂O 70:30).
Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature and Reaction Monitoring
- Reflux Conditions (60–80°C) balance reaction rate and side-product formation. Prolonged heating (>8 h) leads to quinoline decomposition.
- HPLC Monitoring : Critical for detecting intermediates and optimizing reaction cessation.
Comparative Analysis of Alternative Routes
Mitsunobu Reaction
An alternative employs Mitsunobu conditions (DIAD, PPh₃) to couple 8-hydroxyquinoline with 2-hydroxy-N-phenylacetamide. However, this method suffers from lower yields (45–50%) and phosphine oxide byproducts.
Ullmann-Type Coupling
Copper-catalyzed coupling between 8-hydroxyquinoline and 2-iodo-N-phenylacetamide in DMSO at 120°C affords the target compound in 65% yield but requires stringent anhydrous conditions.
Scale-Up and Industrial Considerations
Purification Challenges
Green Chemistry Metrics
- Atom Economy : 78% (alkylation step).
- E-Factor : 12.5 kg waste/kg product, driven by solvent use in chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Core Heterocycle Influence: Quinoline-based compounds (target compound and ) may exhibit distinct conformational properties due to the planar aromatic system. The dihedral angle reported in (87.19° between quinoline and phenyl rings) suggests a non-planar geometry, which could influence binding to flat enzymatic pockets or alter solubility . Pyrimidine-based analogs ( and ) are smaller and more flexible, enabling interactions with diverse targets like SIRT2 (a NAD+-dependent deacetylase) or HIV-1 reverse transcriptase. The diarylpyrimidine (DAPY) motif in is notable for its "horseshoe" binding mode within the NNRTI pocket, a feature critical for anti-HIV activity .
Dimethyl/diphenyl groups on pyrimidine analogs ( and ) likely enhance hydrophobic interactions with target proteins. The thioether linker in may improve metabolic stability compared to oxygen linkers .
Linker Modifications: Oxy vs. Thio vs. Amino Linkers: The oxygen linker in the target compound and ’s analog may facilitate hydrogen bonding, whereas the thioether in could prioritize hydrophobic effects. The amino linker in enables conformational flexibility, critical for binding to the dynamic NNRTI pocket .
Research Findings and Implications
- SIRT2 Inhibition : The thioether-linked pyrimidine derivative () demonstrates potent SIRT2 inhibition, with α-tubulin acetylation correlating to anti-proliferative effects in breast cancer cells. This suggests that linker chemistry and core structure significantly influence target selectivity .
- Anti-HIV Potential: The diphenylpyrimidine analog () highlights the importance of substituent bulk and linker flexibility in targeting viral enzymes. This could guide optimization of the target compound for similar applications .
- Structural Insights: The crystal structure of N-methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide () provides a conformational benchmark for quinoline-based acetamides, emphasizing the role of steric effects in molecular recognition .
Biological Activity
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide is a complex organic compound characterized by a quinoline core, a piperidine ring, and a phenylacetamide moiety. Its molecular formula is , with a molecular weight of approximately 403.5 g/mol. The compound's unique structural features suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research.
Pharmacological Potential
Research on similar compounds suggests that 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide may exhibit significant pharmacological activities, including:
- Antimicrobial Properties : Compounds with similar quinoline structures have been documented to possess antimicrobial activity.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the structural and biological characteristics of compounds related to 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-(phenylthio)acetamide | C_{17}H_{20}N_{2}OS | Contains sulfur linkage; potential for different biological activity |
| 3-Methylquinolin-8-ol | C_{10}H_{9}N | Known for antimicrobial properties |
| N-(4-methoxyphenyl)-2-(morpholino)acetamide | C_{17}H_{20}N_{2}O | Features a morpholine ring; potential central nervous system activity |
The uniqueness of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide lies in its combination of functionalities, which may enhance binding affinity to biological targets compared to simpler analogs.
Case Studies and Research Findings
While specific case studies on 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide are scarce, the following findings from related compounds provide insights into its potential:
- Anti-inflammatory Activity : Similar quinoline derivatives have shown potent anti-inflammatory effects in various animal models. For instance, compounds exhibiting low cytotoxicity alongside strong anti-inflammatory activity have been highlighted as promising candidates for drug development .
- Enzyme Inhibition : Studies indicate that quinoline-based compounds can inhibit key enzymes involved in metabolic pathways. This suggests that 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide may also act as an enzyme inhibitor, contributing to its biological effects.
- Antimicrobial Effects : Quinoline derivatives have been linked to antimicrobial properties, which could be relevant for the development of new antibiotics or treatments for infections .
Q & A
Basic: How can researchers optimize the synthetic yield of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide?
Answer:
The synthesis of this compound involves multi-step routes, including substitution, reduction, and condensation reactions. Key factors for yield optimization include:
- Reaction conditions : Temperature control (e.g., maintaining 0–5°C for nitrile coupling steps) and solvent selection (polar aprotic solvents like DMF for amide bond formation) .
- Catalyst use : Acidic or basic catalysts (e.g., piperidine for Knoevenagel condensations) to accelerate specific steps .
- Purification methods : Chromatography (normal-phase or reverse-phase HPLC) and recrystallization to isolate high-purity intermediates .
Yield improvements often require iterative adjustments to these parameters, guided by real-time monitoring via TLC or LC-MS .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., distinguishing quinoline protons at δ 7.6–8.5 ppm) and confirming methylpiperidinyl and acetamide moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peaks) and detects fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between the acetamide group and water molecules in the crystal lattice .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., varying IC values across studies) may arise from:
- Experimental design : Differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum concentration, incubation time) .
- Compound stability : Hydrolysis of the acetamide group under acidic/basic conditions may alter activity; stability studies via HPLC at physiological pH are recommended .
- Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement and rule off-target effects .
Advanced: What computational methods aid in predicting the reaction pathways for synthesizing derivatives?
Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and activation energies for key steps like cyclization or amide coupling .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify plausible intermediates and side products .
- Machine learning : Models trained on reaction databases (e.g., Reaxys) optimize solvent/catalyst combinations for novel derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Answer:
- Substituent variation : Systematically modify the 3-methylpiperidinyl group (e.g., replace with 4-methylpiperazine) to assess steric/electronic effects on receptor binding .
- Pharmacophore modeling : Software like Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bond acceptors in the quinoline ring) .
- Free-energy perturbation (FEP) : Predicts binding affinity changes for virtual derivatives before synthesis .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Answer:
- pH stability : The acetamide group may hydrolyze under acidic (pH < 3) or basic (pH > 10) conditions; buffer selection (e.g., phosphate vs. Tris) is critical for in vitro assays .
- Thermal stability : Accelerated stability studies (40–60°C for 1–4 weeks) with LC-MS monitoring detect degradation products like free quinoline or phenylacetamide .
Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using radiolabeled compounds or LC-MS/MS .
- Metabolite identification : Liver microsome assays detect metabolites (e.g., oxidative dealkylation of the piperidinyl group) that may reduce activity in vivo .
- Formulation optimization : Nanoencapsulation or prodrug strategies enhance solubility and target delivery .
Basic: What strategies mitigate purification challenges for intermediates in the synthetic pathway?
Answer:
- Chromatography optimization : Use gradient elution (e.g., hexane → ethyl acetate → methanol) for polar intermediates .
- Counterion selection : Salt formation (e.g., hydrochloride salts of amine intermediates) improves crystallinity .
- Flash chromatography : RediSep Gold columns resolve closely eluting impurities with similar R values .
Advanced: How can enzymatic inhibition mechanisms be elucidated for this compound?
Answer:
- Kinetic assays : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- X-ray co-crystallography : Resolve enzyme-ligand complexes to identify binding pockets (e.g., interactions with catalytic serine in proteases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine SAR .
Advanced: What in silico tools predict pharmacokinetic properties for derivatives?
Answer:
- ADMET prediction : Software like SwissADME estimates logP, BBB permeability, and CYP450 inhibition risks .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration or plasma protein binding .
- QSAR models : Train on datasets like ChEMBL to correlate structural features with clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
